molecular formula C12H13N3O3 B2916500 3-Hydroxy-2-(quinazolin-4-ylamino)butanoic acid CAS No. 1008675-44-2

3-Hydroxy-2-(quinazolin-4-ylamino)butanoic acid

Cat. No. B2916500
M. Wt: 247.254
InChI Key: NROFYKYFZXZFBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Hydroxy-2-(quinazolin-4-ylamino)butanoic acid is a chemical compound with the molecular formula C12H13N3O3 and a molecular weight of 247.25 . It’s used for proteomics research .


Molecular Structure Analysis

The molecular structure of 3-Hydroxy-2-(quinazolin-4-ylamino)butanoic acid can be represented by the SMILES string O=C(O)C(CO)NC1=NC=NC2=CC=CC=C12 . This represents the connectivity of atoms in the molecule.


Physical And Chemical Properties Analysis

The compound is a solid . Its molecular weight is 247.25 and its molecular formula is C12H13N3O3 .

Scientific Research Applications

Synthesis and Characterization

Quinazolinone derivatives, including those related to 3-Hydroxy-2-(quinazolin-4-ylamino)butanoic acid, are synthesized and characterized for their unique chemical properties. For instance, the synthesis and spectroscopic properties of new azo disperse dyes derived from quinazolinone compounds have been explored, highlighting their potential in the development of novel dyes with specific absorption spectra and color characteristics (Rufchahi & Gilani, 2012).

Antiviral Activity

Quinazolinone derivatives have shown potential in antiviral applications. A study on the rapid synthesis of (quinazolin-4-ylamino)methyl-phosphonates through microwave irradiation demonstrated weak to good anti-Tobacco mosaic virus (TMV) activity, suggesting their potential use in developing antiviral agents (Luo et al., 2012).

Medicinal Chemistry

Quinazolin-4-one derivatives have been identified as selective inhibitors for various targets relevant to diseases like Alzheimer's. For example, novel quinazolin-4-one derivatives containing a hydroxamic acid moiety were designed and synthesized as selective histone deacetylase-6 inhibitors, showing potential for Alzheimer's disease treatment (Yu et al., 2013).

Antitumor and Kinase Inhibition

Some quinazolinone compounds have been explored for their antitumor activity and ability to inhibit specific kinases, such as the vascular endothelial growth factor receptor-2 (VEGFR-2). This suggests their potential application in cancer therapy, particularly in targeting tumor angiogenesis (Wissner et al., 2005).

Antimicrobial and Antioxidant Properties

Quinazolinone derivatives have also been investigated for their antimicrobial and antioxidant properties. For example, the synthesis and antimicrobial activity of substituted thiazolyl derivatives of 2-quinolones demonstrated promising antibacterial and antifungal activities, indicating their potential as antimicrobial agents (Katagi et al., 2013).

Safety And Hazards

The compound is classified as a combustible solid . It’s intended for research use only and is not intended for diagnostic or therapeutic use .

properties

IUPAC Name

3-hydroxy-2-(quinazolin-4-ylamino)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O3/c1-7(16)10(12(17)18)15-11-8-4-2-3-5-9(8)13-6-14-11/h2-7,10,16H,1H3,(H,17,18)(H,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NROFYKYFZXZFBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)NC1=NC=NC2=CC=CC=C21)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxy-2-(quinazolin-4-ylamino)butanoic acid

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